2-(4-Aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride
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Overview
Description
4-Aminophenyl b-D-thiomannopyranoside HCl is a versatile biomedical agent known for its potential in research involving bacterial and viral pathogens. This compound is a glycoside, specifically a thioglycoside, which is characterized by the presence of a sulfur atom linking the sugar moiety to the aglycone (non-sugar) part of the molecule. The molecular formula of 4-Aminophenyl b-D-thiomannopyranoside HCl is C12H17NO5S.HCl, and it has a molecular weight of 323.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl b-D-thiomannopyranoside HCl typically involves the thioglycosylation reaction, where a thiol group is introduced to the sugar moiety. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the mannopyranoside are protected using suitable protecting groups to prevent unwanted reactions.
Thioglycosylation: The protected mannopyranoside is reacted with 4-aminophenyl thiol in the presence of a promoter such as trifluoromethanesulfonic acid (TfOH) to form the thioglycoside linkage.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, 4-Aminophenyl b-D-thiomannopyranoside HCl
Industrial Production Methods
Industrial production of 4-Aminophenyl b-D-thiomannopyranoside HCl follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
4-Aminophenyl b-D-thiomannopyranoside HCl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The amino group can undergo substitution reactions with electrophiles to form derivatives such as acylated or alkylated products
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
4-Aminophenyl b-D-thiomannopyranoside HCl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of glycoscience.
Biology: The compound is employed in studies of carbohydrate-protein interactions, which are crucial for understanding cellular processes and disease mechanisms.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various biochemical assays
Mechanism of Action
The mechanism of action of 4-Aminophenyl b-D-thiomannopyranoside HCl involves its interaction with specific molecular targets, such as enzymes or receptors, in bacterial and viral pathogens. The compound’s thioglycoside structure allows it to mimic natural substrates, thereby inhibiting the activity of these targets and disrupting essential biological processes. This inhibition can lead to the death or inactivation of the pathogens .
Comparison with Similar Compounds
4-Aminophenyl b-D-thiomannopyranoside HCl can be compared with other similar compounds, such as:
4-Nitrophenyl b-D-thiomannopyranoside: Similar structure but with a nitro group instead of an amino group, which affects its reactivity and biological activity.
4-Methylphenyl b-D-thiomannopyranoside: Contains a methyl group instead of an amino group, leading to different chemical properties and applications.
4-Hydroxyphenyl b-D-thiomannopyranoside: Features a hydroxyl group, which influences its solubility and reactivity compared to the amino derivative
The uniqueness of 4-Aminophenyl b-D-thiomannopyranoside HCl lies in its amino group, which provides specific reactivity and biological activity that can be exploited in various scientific and industrial applications .
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S.ClH/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12;/h1-4,8-12,14-17H,5,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAFWLFFBCRHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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